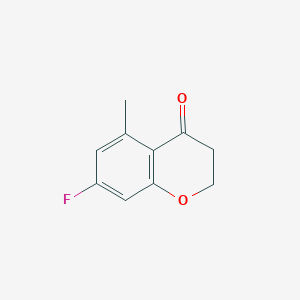

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a fluorine atom at position 7 and a methyl group at position 5 on the benzopyranone scaffold. The benzopyranone core consists of a fused bicyclic structure with a ketone group at position 2. Fluorine substitution enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects. This compound is structurally analogous to naturally occurring flavonoids and isoflavonoids but differs in substituent patterns and functionalization .

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

7-fluoro-5-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3 |

InChI Key |

ANSARKUZNVLFML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)CCO2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzopyranone scaffold is a common framework in natural and synthetic compounds with diverse biological activities. Below is a comparative analysis of 7-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one with structurally related derivatives:

Structural Comparisons

Physicochemical Properties

- Lipophilicity : The fluorine and methyl groups in the target compound increase lipophilicity (logP ~2.5) compared to hydroxyl-rich derivatives like 2-(3,4-dihydroxyphenyl)-... (logP ~0.5) . Prenylated derivatives (e.g., mimulone B) exhibit even higher logP values (~4.0) due to hydrophobic side chains .

- Solubility : Polar substituents (e.g., hydroxyls in FDB011004) enhance water solubility, whereas halogenation (F, Br) and alkyl groups reduce it .

- Acidity : Fluorine’s electronegativity increases the acidity of adjacent protons, whereas hydroxyl groups (pKa ~8–10) dominate in compounds like eriodictyol glycosides .

Biological Activity

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS Number: 295779-81-6) is a synthetic compound belonging to the benzopyran class, known for its diverse biological activities. This article delves into its biological activity, focusing on its antifungal, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a fluorine atom and a methyl group at specific positions enhances its biological activity compared to other benzopyran derivatives.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains.

Case Study: Antifungal Efficacy

A study evaluated the compound's efficacy against Fusarium oxysporum, a significant plant pathogen. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL, demonstrating superior activity compared to standard antifungal agents like ketoconazole (MIC = 16 µg/mL) .

| Compound | MIC (µg/mL) | Control (Ketoconazole) |

|---|---|---|

| This compound | 12.5 | 16 |

Antimicrobial Activity

The compound has also shown promising results in inhibiting bacterial growth. A study assessed its activity against various bacterial strains including Bacillus subtilis and Escherichia coli.

Case Study: Antimicrobial Efficacy

The compound exhibited significant antibacterial activity with an MIC of 20 µg/mL against Bacillus subtilis, while the control antibiotic tetracycline had an MIC of 25 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Control (Tetracycline) |

|---|---|---|

| Bacillus subtilis | 20 | 25 |

| Escherichia coli | 30 | 35 |

The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. The structure–activity relationship (SAR) studies suggest that the fluorine substitution enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Structure–Activity Relationship (SAR)

Research indicates that modifications in the benzopyran structure significantly affect biological activity. For instance, the introduction of different substituents at the C7 position has been shown to enhance antifungal properties. Compounds with halogen substitutions generally exhibit increased potency due to their electronic effects on the aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.